molecular formula C12H19N5 B11736358 N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine

N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine

Cat. No.: B11736358
M. Wt: 233.31 g/mol
InChI Key: OUSHKCYNJXPCMT-UHFFFAOYSA-N
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Description

Chemical Structure:
The compound features two pyrazole rings linked via an amine group. The first pyrazole (position 5) is substituted with a 1-ethyl-4-methyl group and a methylene bridge. The second pyrazole is 1,3-dimethyl-substituted.

Properties

Molecular Formula

C12H19N5

Molecular Weight

233.31 g/mol

IUPAC Name

N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-2,5-dimethylpyrazol-3-amine

InChI

InChI=1S/C12H19N5/c1-5-17-11(9(2)7-14-17)8-13-12-6-10(3)15-16(12)4/h6-7,13H,5,8H2,1-4H3

InChI Key

OUSHKCYNJXPCMT-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)C)CNC2=CC(=NN2C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine typically involves multi-step organic reactions. One common method includes the alkylation of 1-ethyl-4-methyl-1H-pyrazole with a suitable alkylating agent, followed by the introduction of the second pyrazole ring through a condensation reaction. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and scalability. The use of catalysts and optimized reaction parameters can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where halogenated derivatives are formed using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride or phosphorus tribromide in an inert atmosphere.

Major Products Formed

    Oxidation: Pyrazole oxides.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Halogenated pyrazole derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine in cancer treatment. The compound has shown promising results against various cancer cell lines:

Case Studies

Study on Anticancer Efficacy :
A study published in the Journal of Medicinal Chemistry investigated the compound's effects on several cancer cell lines, including MDA-MB-231 (breast cancer) and A549 (lung cancer). The results indicated significant growth inhibition, with IC50 values ranging from 10 to 20 µM, suggesting potent anticancer properties .

Mechanism of Action :
The compound acts by inhibiting specific kinases involved in cell proliferation pathways. This competitive inhibition disrupts signaling pathways critical for tumor growth, making it a candidate for further development as an anticancer agent.

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored:

Efficacy Against Pathogens

In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

MicroorganismZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1264 µg/mL
Pseudomonas aeruginosa10128 µg/mL

These findings indicate moderate antibacterial properties, suggesting potential applications in treating infections caused by resistant strains .

Proteomics Research

The compound is being investigated for its applications in proteomics due to its ability to modify protein interactions and functions. It serves as a tool for studying protein dynamics and interactions within biological systems.

Research Insights

Proteomics studies utilizing this compound focus on understanding cellular mechanisms and identifying potential therapeutic targets. Its role as a building block in synthesizing more complex pyrazole derivatives is also being explored .

Mechanism of Action

The mechanism of action of N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

Structural Analogues

Table 1: Key Structural and Molecular Comparisons
Compound Name / ID Molecular Formula Molecular Weight Substituents / Modifications Key Features
Target Compound C₁₅H₂₅N₅ 275.39 1-Ethyl-4-methyl pyrazole + 1,3-dimethyl pyrazole Bicyclic pyrazole system with ethyl and methyl substituents.
PA21A092 (Antimalarial Agent) C₂₃H₂₃ClFN₅O 440.16 4-(4-Chloro-2-fluorophenyl) + 2-isopropyl benzimidazole Pyrazole linked to benzimidazole; antimalarial activity. Purity: 99.5% (HPLC).
4-(4-Fluorophenyl)-1,3-dimethylpyrazole C₁₁H₁₂FN₃ 205.23 4-Fluorophenyl substituent Intermediate for kinase inhibitors; synthesized via Boc protection .
HANTP (Energetic Material) C₄H₄N₈O₄ 252.12 3,4-Dinitro + tetrazole ring High-density (1.61–2.92 g/cm³), thermally stable (decomp. 171–270°C).
1856099-15-4 C₁₄H₂₃N₅ 261.37 1-Ethyl-4-methyl pyrazole + 1-propyl pyrazole Structural isomer with propyl group; potential pharmacological scaffold.

Physicochemical Properties

  • Thermal Stability :
    • HANTP derivatives decompose at 171–270°C , while acetamide derivatives (e.g., compound 14 in ) melt at 128–130°C. The target compound’s stability remains uncharacterized.
  • Solubility: PEG-400 or ethanol/water mixtures are used in syntheses of related compounds , implying moderate polarity.

Biological Activity

N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews the compound's synthesis, biological evaluations, and the mechanisms underlying its activity.

Chemical Structure and Synthesis

The compound this compound can be represented structurally as follows:

C12H16N4\text{C}_{12}\text{H}_{16}\text{N}_4

The synthesis of this compound typically involves a multi-step process that includes the formation of the pyrazole ring and subsequent modifications to introduce the ethyl and methyl groups. Recent studies have demonstrated efficient synthetic routes using various reagents and conditions to yield high purity compounds suitable for biological testing .

Anticancer Properties

Numerous studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has shown promising results against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MCF7112Induction of apoptosis
NUGC40Inhibition of cell proliferation
DLDI60Cell cycle arrest

These findings suggest that the compound may induce apoptosis and inhibit cell growth in cancer cells through various pathways, including modulation of signaling cascades involved in cell survival and proliferation .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has also been evaluated for anti-inflammatory activity. Studies indicate that pyrazole derivatives can significantly reduce inflammatory markers in vitro, suggesting a mechanism that may involve the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Case Studies

Study 1: Cytotoxicity Evaluation

A recent study assessed the cytotoxic effects of several pyrazole derivatives on human cancer cell lines. The results indicated that compounds with structural similarities to N-[ (1-ethyl -4-methyl -1H-pyrazol -5 -yl)methyl]- 1,3-dimethyl -1H-pyrazol -5 -amine exhibited varying degrees of cytotoxicity, with some derivatives showing IC50 values in the low micromolar range against breast and lung cancer cell lines .

Study 2: Mechanistic Insights

Another investigation focused on understanding the molecular mechanisms by which this compound exerts its anticancer effects. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis in treated cells. Results indicated that treatment with N-[ (1 -ethyl -4 -methyl -1H -pyrazol -5 -yl)methyl]- 1,3-dimethyl -1H -pyrazol -5 -amine led to increased sub-G1 populations in cancer cells, confirming its role in inducing apoptosis .

Q & A

Advanced Research Question

  • DFT Calculations : Predict HOMO/LUMO energies to assess redox potential and nucleophilic/electrophilic sites .
  • Molecular Dynamics : Simulate ligand-receptor binding (e.g., docking to kinase ATP pockets) to rationalize structure-activity relationships .
  • QSAR Modeling : Correlate substituent electronegativity (e.g., methyl vs. ethyl groups) with bioactivity .

What are the key considerations in designing derivatives to enhance biological activity?

Intermediate Research Question

  • Substituent Effects : Electron-withdrawing groups (e.g., –CF₃) enhance target binding via dipole interactions, while bulky groups (e.g., 1,2-dimethylpropyl) improve selectivity .
  • Bioisosteres : Replace the methylene bridge with sulfonamide or carbonyl groups to modulate solubility and bioavailability .
  • Metabolic Stability : Introduce fluorine atoms or methyl groups to block oxidative metabolism .

How can researchers evaluate the stability of this compound under various storage and experimental conditions?

Advanced Research Question

  • Forced Degradation Studies : Expose to heat (40–60°C), light (UV-Vis), and humidity (75% RH) for 1–4 weeks, monitoring degradation via HPLC .
  • pH Stability : Assess solubility and decomposition in buffers (pH 1–13) to identify labile functional groups (e.g., amine protonation) .
  • Lyophilization : Test stability in lyophilized vs. solution states for long-term storage .

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